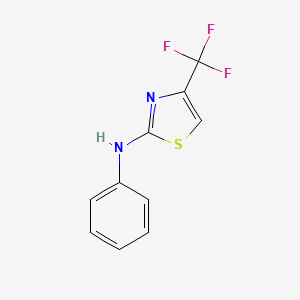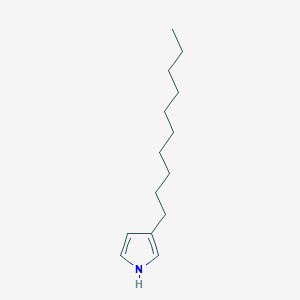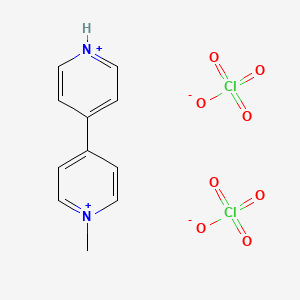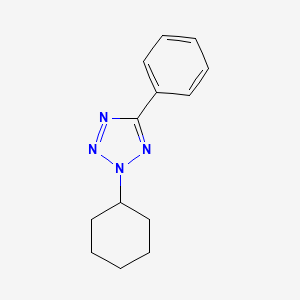
Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is a chemical compound with the molecular formula C8H16N8 It is known for its unique structure, which includes a cyclohexane ring bonded to two hydrazinecarboximidamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- typically involves the reaction of cyclohexane-1,4-dione with hydrazinecarboximidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclohexane-1,4-dione} + 2 \text{Hydrazinecarboximidamide} \rightarrow \text{Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarboximidamide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- involves its interaction with molecular targets and pathways within cells. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, it can interact with enzymes and proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarboximidamide, 2,2’-(2,5-cyclohexadiene-1,4-diylidene)bis-
- Hydrazinecarboximidamide, 2,2’-(1-ethyl-2-methyl-1,2-ethanediylidene)bis-
Uniqueness
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is unique due to its specific cyclohexane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
119749-59-6 |
|---|---|
Fórmula molecular |
C8H16N8 |
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
2-[[4-(diaminomethylidenehydrazinylidene)cyclohexylidene]amino]guanidine |
InChI |
InChI=1S/C8H16N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4H2,(H4,9,10,15)(H4,11,12,16) |
Clave InChI |
HEPQODZXYFHKOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NN=C(N)N)CCC1=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


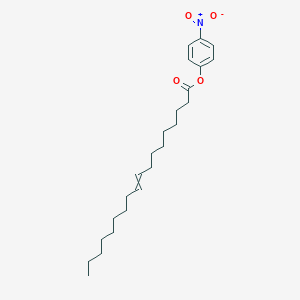
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
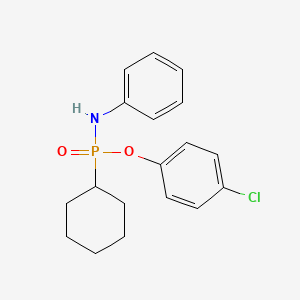
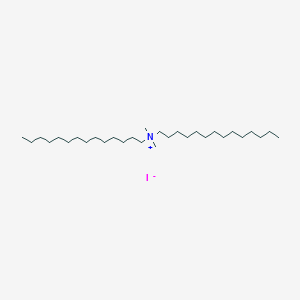
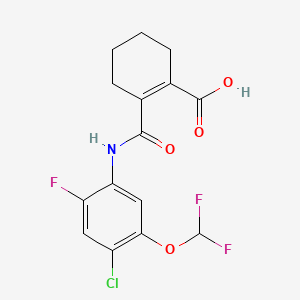
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
